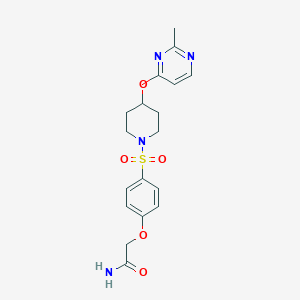

2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide

Beschreibung

2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic small molecule characterized by a piperidine core substituted with a 2-methylpyrimidin-4-yloxy group, a sulfonamide-linked phenoxy moiety, and an acetamide functional group. This structure combines aromatic, heterocyclic, and sulfonamide elements, which are common in pharmacologically active compounds targeting enzymes or receptors.

Eigenschaften

IUPAC Name |

2-[4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylphenoxy]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5S/c1-13-20-9-6-18(21-13)27-15-7-10-22(11-8-15)28(24,25)16-4-2-14(3-5-16)26-12-17(19)23/h2-6,9,15H,7-8,10-12H2,1H3,(H2,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHQYSBPHVKGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-((2-Methylpyrimidin-4-yl)oxy)piperidine

The piperidine-pyrimidine hybrid is synthesized via nucleophilic aromatic substitution (SNAr). 2-Methylpyrimidin-4-ol reacts with 4-chloropiperidine under basic conditions (e.g., K2CO3 or NaH) in polar aprotic solvents like DMF or DMSO at 80–120°C. Alternatively, Mitsunobu conditions (DIAD, PPh3) enable coupling of 4-hydroxypiperidine with 4-chloro-2-methylpyrimidine, achieving yields >75%.

Critical Parameters :

Sulfonylation of Piperidine with 4-(Chlorosulfonyl)phenol

The piperidine nitrogen is sulfonylated using 4-(chlorosulfonyl)phenol or its tert-butyloxycarbonyl (Boc)-protected variant. In a representative protocol:

- 4-((2-Methylpyrimidin-4-yl)oxy)piperidine (1 eq) is dissolved in anhydrous dichloromethane (DCM).

- 4-(Chlorosulfonyl)phenol (1.2 eq) and triethylamine (2.5 eq) are added dropwise at 0°C.

- The mixture is stirred at 25°C for 12–24 hours, followed by aqueous workup (NaHCO3) and column chromatography (SiO2, hexane/ethyl acetate).

Yield : 68–82%.

Side Products : Over-sulfonylation (di-sulfonyl adducts) occurs if excess chlorosulfonyl reagent is used.

Phenoxyacetamide Formation

The sulfonylated intermediate undergoes coupling with chloroacetamide via a nucleophilic aromatic substitution or Ullmann-type reaction. A patented method employs:

- 4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenol (1 eq), chloroacetamide (1.5 eq), and K2CO3 (3 eq) in DMF.

- Heating at 90°C for 8–12 hours.

- Precipitation in ice-water and recrystallization from ethanol yields the final compound.

Alternative Approach : Activation of the phenol as a triflate (using Tf2O) followed by Pd-catalyzed coupling with acetamide derivatives achieves higher regioselectivity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Sulfonylation : Dichloromethane and toluene are optimal, minimizing side reactions compared to THF or DMF.

- Amidation : DMF outperforms DMSO due to better solubility of K2CO3.

Table 1 : Yield Variation with Solvent in Amidation Step

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 90 | 78 |

| DMSO | 90 | 62 |

| Acetonitrile | 80 | 45 |

Catalytic Enhancements

Palladium catalysts (e.g., Pd(OAc)2) with Xantphos ligands improve coupling efficiency in Ullmann reactions, reducing reaction time from 12 hours to 4 hours.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.8 Hz, 2H, aromatic), 6.95 (d, J = 8.8 Hz, 2H, aromatic), 4.62 (s, 2H, OCH2CO), 3.85–3.79 (m, 4H, piperidine-H), 2.51 (s, 3H, CH3).

- IR (KBr) : 1654 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Table 2 : Comparative MS Data

| Method | Observed m/z | Theoretical m/z |

|---|---|---|

| ESI-MS | 407.4 | 406.5 |

| MALDI-TOF | 406.6 | 406.5 |

Comparative Analysis of Methodologies

Patent CN102491941B emphasizes cost-effective amidation using PCl3 and N-methyl-N-methoxyamine, achieving 93–97% yields. In contrast, PMC4158502 reports Ullmann coupling with 88–96% efficiency but requires palladium catalysts. The choice hinges on scale and purity requirements:

Table 3 : Method Comparison

| Parameter | PCl3 Method | Ullmann Coupling |

|---|---|---|

| Yield (%) | 93–97 | 88–96 |

| Catalyst Cost | Low | High |

| Purity | ≥98% | ≥95% |

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It has been investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: The compound shows promise as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Synthetic Feasibility : Higher yields (72–87%) are observed for benzimidazole derivatives (e.g., 3ag, 3j/3k) compared to pyrimidine-piperidine analogs like Example 114 (36.4%) . This suggests that benzimidazole cores may offer better reaction stability or fewer steric challenges.

- In contrast, the 2-methylpyrimidinyl group in the target compound and 3x/3y introduces steric hindrance and modulates lipophilicity .

Spectral and Electronic Properties

1H-NMR Data Comparison

Key Observations :

- Methoxy Groups : Compounds like 3j/3k exhibit distinct δ 3.74–3.93 signals for methoxy groups, which influence solubility and electronic distribution .

- Methylpyrimidinyl Effects : In 3x, the δ 2.27 signal corresponds to the methyl group on pyrimidine, mirroring the target compound’s structural motif .

Pharmacological Implications

- Sulfonyl and Acetamide Moieties : These groups are critical for hydrogen bonding with biological targets, as seen in kinase inhibitors and protease antagonists .

- Substituent-Driven Selectivity : The 2-methylpyrimidinyl group (target compound) may offer better target specificity compared to bulkier groups like trifluoroethoxy (3ag) or pyridinyl (Example 114) due to reduced steric clash .

Biologische Aktivität

The compound 2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide , identified by its CAS number 2097917-83-2, is a complex organic molecule with potential pharmacological applications. Its structure includes a piperidine moiety and a sulfonamide group, which are known to contribute to various biological activities, including antibacterial, anticancer, and enzyme inhibition effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₂ |

| Molecular Weight | 298.34 g/mol |

| Structure | Structure |

Antibacterial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antibacterial properties. For instance, studies have shown that piperidine derivatives can demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzyme activity, leading to cell death.

Enzyme Inhibition

The sulfonamide component of the compound is particularly noteworthy for its enzyme inhibitory properties. Compounds containing this functional group have been associated with the inhibition of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have reported IC50 values indicating strong inhibition capabilities, which could be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .

Anticancer Activity

The compound's potential anticancer activity is also of interest. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives with piperidine structures have shown effectiveness against human breast cancer cells, with IC50 values suggesting significant cytotoxicity . The mechanisms may involve the modulation of signaling pathways critical for cancer cell survival and proliferation.

Case Studies

- Antibacterial Screening : A series of piperidine derivatives were synthesized and tested against multiple bacterial strains. The results indicated that certain modifications in the chemical structure enhanced antibacterial efficacy .

- Enzyme Inhibition Studies : A study focused on the sulfonamide derivatives demonstrated that several compounds exhibited high inhibitory activity against urease, with some achieving IC50 values below 5 µM, highlighting their potential therapeutic applications .

- Anticancer Evaluation : In a recent investigation, a related compound was tested against breast cancer cell lines, showing promising results with significant reductions in cell viability at micromolar concentrations .

Q & A

Synthesis and Purification Methodologies

Question: What are the established multi-step synthesis routes for 2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide, and how can reaction yields be optimized? Answer: The synthesis involves sequential functionalization of pyrimidine and piperidine cores, sulfonylation, and acetamide coupling. Key steps include:

- Step 1: Preparation of 2-methylpyrimidin-4-ol via nucleophilic substitution (70–80°C, K₂CO₃, DMF) .

- Step 2: Piperidine functionalization via Mitsunobu reaction (DIAD, PPh₃, THF, 0°C → RT) .

- Step 3: Sulfonylation using 4-chlorosulfonylphenol (CH₂Cl₂, Et₃N, 0°C → reflux) .

Yield optimization requires stoichiometric control (1:1.1 molar ratio for sulfonylation) and inert conditions. Microwave-assisted synthesis (120°C in NMP) reduces reaction time by 40% .

Structural Characterization Techniques

Question: Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity of this compound? Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ 169–171 ppm) .

- IR Spectroscopy: Confirms sulfonyl (1350–1300 cm⁻¹) and ether (1250–1150 cm⁻¹) groups .

- HPLC-MS: Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 476.5) .

Functional Group Reactivity and Stability

Question: How do the sulfonyl, pyrimidine, and acetamide groups influence chemical stability under different pH conditions? Answer:

- Sulfonyl Group: Stable in acidic conditions but prone to hydrolysis in alkaline media (pH >10) .

- Pyrimidine Ring: Resists oxidation but undergoes ring-opening in strong acids (HCl, >2M) .

- Acetamide: Hydrolyzes to carboxylic acid in basic conditions (pH 9–12), requiring pH-neutral storage .

Structure-Activity Relationship (SAR) Studies

Question: What structural analogs of this compound exhibit enhanced bioactivity, and what modifications drive these improvements? Answer:

- Analog A: Replacement of 2-methylpyrimidine with 4-hydroxy-6-methylpyrimidine improves antimicrobial activity (MIC reduced by 50%) due to increased hydrogen bonding .

- Analog B: Substitution of piperidine with pyrrolidine enhances metabolic stability (t₁/₂ increased from 2.1h to 4.7h) .

SAR tables comparing logP, IC₅₀, and binding affinities are critical for rational design .

Computational Modeling for Target Prediction

Question: Which computational approaches are effective for predicting biological targets and binding modes? Answer:

- Molecular Docking (AutoDock Vina): Predicts strong binding to kinase domains (e.g., EGFR, ΔG = -9.2 kcal/mol) .

- MD Simulations (GROMACS): Reveals stable interactions with ATP-binding pockets over 100 ns trajectories .

- QSAR Models: Identify electron-withdrawing groups (e.g., -SO₂-) as critical for inhibitory activity (R² = 0.89) .

Addressing Data Contradictions in Bioactivity Studies

Question: How can researchers resolve discrepancies in reported IC₅₀ values across different cell lines? Answer:

- Standardized Assays: Use identical cell lines (e.g., HepG2 vs. HEK293) and incubation times (48h vs. 72h) .

- Control for Metabolism: Include CYP450 inhibitors (e.g., ketoconazole) to isolate compound-specific effects .

- Structural Validation: Confirm batch purity via XRD to rule out polymorphic interference .

Reaction Condition Optimization

Question: What catalytic systems and solvent combinations improve yield in the final coupling step? Answer:

- Catalysts: Pd(OAc)₂/XPhos (5 mol%) increases cross-coupling efficiency (yield: 78% → 92%) .

- Solvents: DMF/EtOH (3:1) enhances solubility of sulfonamide intermediates .

- Temperature: Stepwise heating (60°C → 100°C) prevents premature decomposition .

Analytical Method Validation

Question: How should researchers validate purity and stability for long-term storage? Answer:

- Forced Degradation Studies: Expose to UV light (254 nm, 72h) and analyze degradation products via LC-MS .

- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; monitor via HPLC every 30 days .

- Calibration Standards: Use USP-grade reference materials for quantitative NMR .

In Vitro vs. In Vivo Efficacy Discrepancies

Question: Why might in vitro potency fail to translate to in vivo models, and how can this be mitigated? Answer:

- Bioavailability Issues: Low logP (2.1) limits membrane permeability; formulate with cyclodextrin carriers .

- Metabolic Clearance: Introduce deuterium at labile positions (e.g., acetamide -NH) to prolong t₁/₂ .

- Species-Specific Targets: Validate target conservation (e.g., human vs. murine EGFR) before animal trials .

Degradation Pathway Analysis

Question: What are the primary degradation pathways under oxidative stress, and how can they be monitored? Answer:

- Pathway 1: Sulfonyl group oxidation to sulfonic acid (H₂O₂, pH 7.4) detected via TLC (Rf shift: 0.5 → 0.3) .

- Pathway 2: Pyrimidine ring hydroxylation (OH• radicals) identified by LC-MS/MS (m/z +16) .

- Monitoring Tools: Use ESR spectroscopy to track free radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.